4-Cyclopentylbenzene-1,2-diamine
Description
4-(4-Cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine (CAS: 611226-18-7) is a benzene-1,2-diamine derivative featuring a cyclopentyl-substituted piperazine moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₂₄N₄, with a molecular weight of 260.382 g/mol .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-cyclopentylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c12-10-6-5-9(7-11(10)13)8-3-1-2-4-8/h5-8H,1-4,12-13H2 |
InChI Key |
GEYLIBQSTUUZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares 4-(4-cyclopentyl-piperazin-1-yl)-benzene-1,2-diamine with key analogues:
Physicochemical Properties
- Solubility : The cyclopentyl-piperazinyl group likely reduces aqueous solubility compared to methyl or chloro substituents due to increased hydrophobicity. Nitro and methylsulfonyl groups exhibit polar effects but face solubility challenges in organic media .
- Stability : Simple diamines (e.g., 4-methyl, 4-chloro) are prone to oxidation and often used immediately post-synthesis . The cyclopentyl-piperazinyl derivative’s stability remains uncharacterized but may benefit from steric protection of the amine groups.
Key Research Findings and Trends
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) accelerate electrophilic substitution but reduce nucleophilicity of the diamine, whereas electron-donating groups (e.g., -CH₃) enhance coupling yields in heterocycle synthesis .
Steric and Solubility Trade-offs : The cyclopentyl-piperazinyl group’s bulk may hinder crystallization but improve membrane permeability in drug design, contrasting with smaller substituents like -CH₃ or -Cl .
Synthetic Feasibility : Nitro and methylsulfonyl derivatives require specialized conditions (e.g., anhydrous solvents, catalysts), whereas methyl and chloro analogues are more straightforward to synthesize .
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